REACTION_SMILES
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[ClH:19].[F:13][B-:14]([F:15])([F:16])[F:17].[H+:18].[N:9]([O-:10])=[O:11].[NH2:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1.[Na+:12].[OH2:20]>>[F:13][B-:14]([F:15])([F:16])[F:17].[N+:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1)#[N:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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F[B-](F)(F)F
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Name
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|
Type
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product
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Smiles
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N#[N+]c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |